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molecular formula C13H10ClNO3 B1267270 4-Benzyloxy-3-chloronitrobenzene CAS No. 50508-54-8

4-Benzyloxy-3-chloronitrobenzene

Cat. No. B1267270
M. Wt: 263.67 g/mol
InChI Key: KCGQYXJMQHAREQ-UHFFFAOYSA-N
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Patent
US07399865B2

Procedure details

A 15.43 g (0.275 moles) portion of solid (pellets) potassium hydroxide was added to a solution of 43.89 g (0.25 moles) of 3-chloro-4-fluoro nitrobenzene and 32.34 ml (33.79 grams, 0.373 moles) of benzyl alcohol in 220 ml of acetonitrile. The reaction was vigorously stirred with a mechanical stirrer overnight. The resulting solid was filtered. Concentration of the filtrate gave a second crop, which was also filtered. On standing more solid came out of this filtrate. This mixture was treated with ether, and the solid filtered. All solids were washed thoroughly with water, and combined to give 49.71 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.89 g
Type
reactant
Reaction Step One
Quantity
32.34 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][C:9]=1F.[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[CH2:14]([O:21][C:9]1[CH:8]=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[CH:5][C:4]=1[Cl:3])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
43.89 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
32.34 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred with a mechanical stirrer overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave a second crop, which
FILTRATION
Type
FILTRATION
Details
was also filtered
ADDITION
Type
ADDITION
Details
This mixture was treated with ether
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
All solids were washed thoroughly with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49.71 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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